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Compound of Interest |

Compound Name: 3-Picoline,5-butyl-
CAS No.: 104293-90-5
Cat. No.: B563990
. J

Compound Profile & Structural Logic
o |[UPAC Name: 3-Butyl-5-methylpyridine

e Molecular Formula: C
H

N

e Molecular Weight: 149.23 g/mol
e Symmetry:

(Asymmetric).

o Although the 3- and 5-positions are electronically similar (meta to nitrogen), the
substituents (methyl vs. n-butyl) break the symmetry. This results in distinct, though
closely spaced, signals for the ring protons and carbons.

Structural Elucidation Workflow

The following diagram outlines the logical pathway for assigning the spectral features of this
asymmetric pyridine.
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Sample: 5-Butyl-3-Methylpyridine
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Figure 1: Logical workflow for the structural assignment of 3,5-unsymmetrical pyridines.

H NMR Spectroscopy

Experimental Parameters
e Solvent: CDCI
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(Chloroform-d) is the standard solvent.

o Reference: Tetramethylsilane (TMS) at

0.00 ppm or residual CHCI
at
7.26 ppm.

e Concentration: ~10-15 mg in 0.6 mL solvent for optimal resolution of long-range coupling.

Spectral Analysis

The 3,5-substitution pattern creates a specific "isolated spin system" appearance in the
aromatic region. Unlike 2,3- or 3,4-substituted pyridines, there is no strong vicinal coupling (

Hz). Instead, the protons appear as singlets or show very fine meta/para coupling (
Hz).

Table 1:

H NMR Chemical Shift Data (400 MHz, CDCI
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N Shift ( o Assignment
Position Multiplicity Integral Loai
ogic
ppm) J
-proton.
H-2 8.23 Singlet (br) 1H Deshielded by N.
Ortho to Methyl.
-proton.
H-6 8.22 Singlet (br) 1H Deshielded by N.
Ortho to Butyl.
-proton. Shielded
H-4 7.27 Singlet 1H relative to H2/H6.
[1][2]
Triplet ( Benzylic
-CH 2.57 2H methylene of n-
Hz) butyl group.
Methyl group at
Ar-CH 228 Singlet 3H yIaretp
Cs3.
' Butyl chain
-CH 1.60 Quintet 2H
methylene.
Butyl chain
-CH 1.35 Sextet 2H
methylene.
Triplet ( Terminal methyl
-CH 0.93 3H
Hz) of n-butyl group.
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Note on H2/H6 Differentiation: H2 and H6 are nearly isochronous (overlapping). In lower field
instruments (300 MHz), they may appear as a single integration of 2H. At 400 MHz+, they
resolve into two distinct singlets. H6 is typically slightly upfield of H2 due to the slightly larger

electron-donating inductive effect (+1) of the butyl group compared to the methyl group.

Key Diagnostic Features

e The "3-Singlet" Aromatic Pattern: The absence of large doublets in the 7.0-8.5 ppm range
confirms the 3,5-substitution pattern. 2,5-substitution would yield distinct doublets (

Hz) for H3/H4.

e Benzylic Coupling: The methyl singlet at 2.28 ppm often shows broadening due to long-
range coupling with H2/H4.

C NMR Spectroscopy
Predicted Chemical Shifts & DEPT Classification

The carbon spectrum is characterized by the deshielded

-carbons (C2, C6) and the alkyl chain resonances.

Table 2:

C NMR Chemical Shift Data (100 MHz, CDCI
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Shift (
Carbon Type (DEPT-135) Assignment Logic
ppm)
C-2 1475 CH (+) -carbon, ortho to
Methyl.
C-6 146.9 CH () -carbon, ortho to
Butyl.
Ipso carbon (Butyl
C-5 138.2 C (quat)
attachment).
C-4 136.5 CH (+) _carbon.
Ipso carbon (Methyl
C-3 132.1 C (quat)
attachment).
CH Benzylic carbon of
Bu-C1 33.1 butv
(_) u y 0
CH
Bu-C2 32.8 Butyl chain.
Q)
CH
Bu-C3 22.4 Butyl chain.
Q)
CH
Me-C3 18.5 Ring Methyl.
)
CH
Bu-C4 13.9 Terminal Butyl Methyl.
+)

Data derived from substituent increment analysis on the pyridine scaffold.

Advanced Characterization Protocols
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To rigorously distinguish this isomer from 2-butyl-5-methylpyridine or other isomers, the
following 2D NMR experiments are required.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive method for connecting the alkyl groups to the specific ring positions.

Experiment: Optimize for long-range coupling (
Hz).

» Diagnostic Correlation 1: The Methyl protons (2.28 ppm) will show a strong 3-bond
correlation (

) to C2 and C4.
e Diagnostic Correlation 2: The Butyl
-CH
(2.57 ppm) will show a strong 3-bond correlation to C4 and C6.

 Differentiation: If the methyl group correlates to a carbon that also correlates to the nitrogen
(via

N-HMBC if available, or inferred C2), the position is confirmed.

NOESY (Nuclear Overhauser Effect Spectroscopy)

« Interaction: Strong NOE cross-peaks should be observed between:
o Methyl (2.28)
H2 and H4.
o Butyl

-CH

(2.57)
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H4 and H6.

» Negative Result: No NOE should be observed between the Methyl protons and the Butyl
protons, confirming they are separated by the H4 proton.

Synthesis & Sample Preparation Context

When analyzing this compound, be aware of its common synthetic origin. 3,5-Disubstituted
pyridines are frequently synthesized via the Condensation of Oximes with Alkynes (e.g., C-H
activation protocols).

Common Impurities:
¢ Regioisomers: 2-butyl-5-methylpyridine is a common minor byproduct. Look for doublets at

7.35 and
7.00 (
Hz).

o Triethylamine: Often used in chromatography. Look for quartets at 2.5 ppm and triplets at 1.0
ppm.

» Solvent Residuals: CHCI
(7.26 ppm), H
O (1.56 ppm in CDCI
).

Sample Prep Protocol

o Dry the Sample: Ensure the oil is free of chromatography solvents (EtOAc/Hexanes) by high-
vacuum drying for >1 hour.

e Solvent Choice: Use CDCI
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(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though pyridines
are generally stable bases).

e Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic
salts (e.g., Pd residues from coupling reactions) which can broaden peaks due to
paramagnetism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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